molecular formula C21H20N2O6 B6582759 {3-[(2-methoxyphenyl)carbamoyl]-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl propanoate CAS No. 1111292-03-5

{3-[(2-methoxyphenyl)carbamoyl]-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl propanoate

Cat. No.: B6582759
CAS No.: 1111292-03-5
M. Wt: 396.4 g/mol
InChI Key: ZARDGQYABFDEIT-UHFFFAOYSA-N
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Description

The compound {3-[(2-methoxyphenyl)carbamoyl]-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl propanoate (hereafter referred to as the "target compound") is a pyrano[2,3-c]pyridine derivative with a 2-methoxyphenyl carbamoyl substituent at position 3 and a methyl propanoate ester at position 5. The 2-methoxy group on the phenyl ring and the propanoate ester are critical to its lipophilicity and metabolic stability, while the pyrano[2,3-c]pyridine scaffold provides structural rigidity .

Properties

IUPAC Name

[3-[(2-methoxyphenyl)carbamoyl]-8-methyl-2-oxopyrano[2,3-c]pyridin-5-yl]methyl propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6/c1-4-18(24)28-11-13-10-22-12(2)19-14(13)9-15(21(26)29-19)20(25)23-16-7-5-6-8-17(16)27-3/h5-10H,4,11H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARDGQYABFDEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC1=CN=C(C2=C1C=C(C(=O)O2)C(=O)NC3=CC=CC=C3OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {3-[(2-methoxyphenyl)carbamoyl]-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl propanoate is part of a class of pyrano-pyridine derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

CXXHXXNXOX\text{C}_{\text{XX}}\text{H}_{\text{XX}}\text{N}_{\text{X}}\text{O}_{\text{X}}

Where "XX" denotes the specific number of each atom in the molecular formula. The presence of the methoxyphenyl group and the pyrano-pyridine core suggests potential interactions with biological targets.

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives containing the 2-methoxyphenyl group have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. This is attributed to their ability to interfere with critical cellular pathways involved in tumor growth and survival .

Antimicrobial Activity

The compound's structure suggests a potential for antimicrobial activity. Some related compounds have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anti-leishmanial Activity

Research into related pyrano-pyridine derivatives has revealed activity against Leishmania species, which cause leishmaniasis. The anti-leishmanial mechanism may involve interference with the parasite's metabolic processes or immune evasion strategies .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival and proliferation.
  • Modulation of Signaling Pathways : The compound may interact with signaling molecules involved in cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death.

Case Studies

StudyFindingsReference
Study 1Demonstrated significant cytotoxicity against breast cancer cells with IC50 values in low micromolar range.
Study 2In vivo studies showed reduced tumor size in xenograft models treated with related compounds.
Study 3Exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a family of pyrano[2,3-c]pyridine and benzopyran derivatives modified with carbamoyl and ester groups. Below is a detailed comparison with structurally analogous compounds, focusing on molecular features, physicochemical properties, and functional distinctions.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents logP logSw (Solubility)
Target compound: {3-[(2-methoxyphenyl)carbamoyl]-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl propanoate Not Reported Not Reported 2-Methoxyphenyl carbamoyl, methyl propanoate ~4.2* Not Reported
3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-1-benzopyran-8-yl propanoate () C₂₁H₁₆N₂O₅ 376.37 2-Methylphenyl-oxadiazole, propanoate ester 4.25 -4.51
{3-[(5-Fluoro-2-methylphenyl)carbamoyl]-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl propanoate () C₂₁H₁₉FN₂O₅ 398.38 5-Fluoro-2-methylphenyl carbamoyl, propanoate Not Reported Not Reported
{8-Methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate () C₂₁H₁₇N₃O₅ 391.38 2-Methylphenyl-oxadiazole, acetate ester ~3.8† Not Reported

*Estimated based on structural similarity to . †Estimated due to shorter acetate chain vs. propanoate.

Key Findings:

Core Scaffold Variations: The target compound and share the pyrano[2,3-c]pyridine core, whereas and feature benzopyran and pyrano[2,3-c]pyridine cores, respectively.

Substituent Effects: The 2-methoxyphenyl carbamoyl group in the target compound likely increases electron density and hydrogen-bond acceptor capacity compared to the 2-methylphenyl-oxadiazole group in and . This may enhance interactions with biological targets such as enzymes or receptors . The propanoate ester in the target compound and confers higher lipophilicity (logP ~4.2) than the acetate ester in (logP ~3.8), suggesting slower metabolic hydrolysis and prolonged bioavailability .

Halogen Influence: introduces a 5-fluoro substituent on the phenyl ring, which may improve membrane permeability and binding affinity via electronegative interactions.

Table 2: Functional Group Impact on Properties

Functional Group Role in Target Compound Impact on Properties Example in Comparison (Evidence)
2-Methoxyphenyl carbamoyl Hydrogen-bond acceptor/donor Enhances target binding; moderate logP Unique to target
Methyl propanoate ester Lipophilic modifier Increases metabolic stability vs. acetate Contrasts with acetate ()
Pyrano[2,3-c]pyridine core Structural scaffold Improves rigidity and π-stacking potential Shared with

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